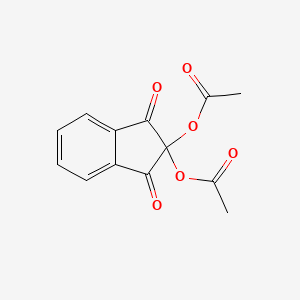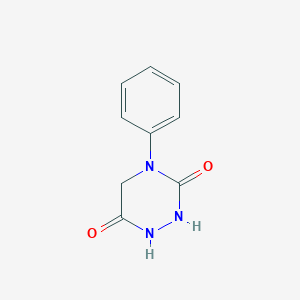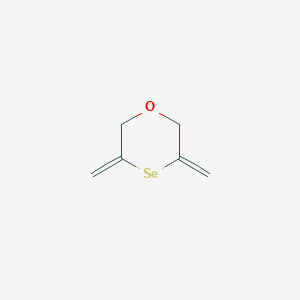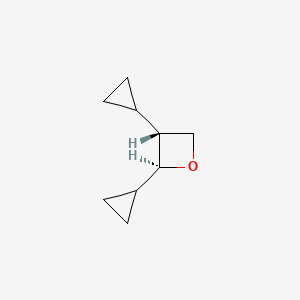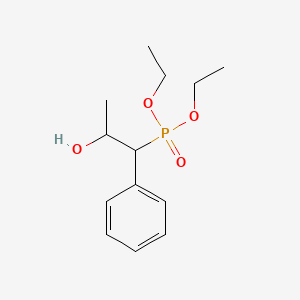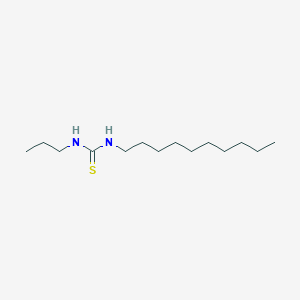![molecular formula C12H18OS2 B14516545 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde CAS No. 62641-97-8](/img/structure/B14516545.png)
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is a chemical compound with the molecular formula C12H18OS2 It is characterized by its unique spiro structure, which includes two sulfur atoms and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a suitable dithiol with a ketone or aldehyde precursor under acidic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The sulfur atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carboxylic acid.
Reduction: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-methanol.
Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spiro structure and sulfur atoms may also contribute to its reactivity and ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: Similar spiro structure but contains oxygen atoms instead of sulfur.
7,9,9-Trimethyl-1,4-thiaspiro[4.5]dec-6-ene-8-carbaldehyde: Contains only one sulfur atom in the spiro structure.
Uniqueness
7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is unique due to its dual sulfur atoms in the spiro structure, which can impart distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
62641-97-8 |
|---|---|
Molekularformel |
C12H18OS2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
7,9,9-trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde |
InChI |
InChI=1S/C12H18OS2/c1-9-6-12(14-4-5-15-12)8-11(2,3)10(9)7-13/h6-7,10H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
OVAIPKDZCBCPSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2(CC(C1C=O)(C)C)SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


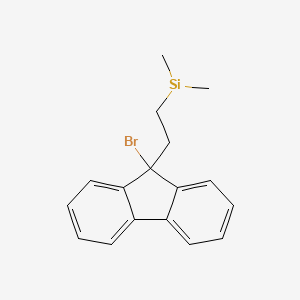
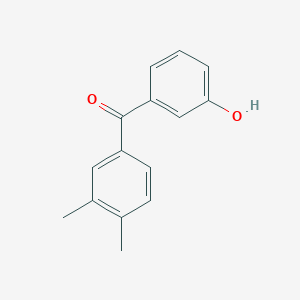
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
